molecular formula C8H14N2 B574688 3(2H)-Indolizinimine,hexahydro-(9CI) CAS No. 179685-48-4

3(2H)-Indolizinimine,hexahydro-(9CI)

Cat. No.: B574688
CAS No.: 179685-48-4
M. Wt: 138.214
InChI Key: VNJHIPCVZNOPEN-UHFFFAOYSA-N
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Description

3(2H)-Indolizinimine,hexahydro-(9CI) is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes a nitrogen atom, making it an important scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Indolizinimine,hexahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azabicyclo[3.3.1]nonane ketones with hydrazine derivatives, followed by cyclization to form the indole core . The reaction conditions often require the use of a base such as potassium carbonate or silver carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Indolizinimine,hexahydro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds, which can have varied biological and chemical properties .

Scientific Research Applications

3(2H)-Indolizinimine,hexahydro-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Indolizinimine,hexahydro-(9CI) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

3(2H)-Indolizinimine,hexahydro-(9CI) is unique due to its fused ring system and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other indole derivatives .

Conclusion

3(2H)-Indolizinimine,hexahydro-(9CI) is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable scaffold for the development of new materials and therapeutic agents.

Properties

CAS No.

179685-48-4

Molecular Formula

C8H14N2

Molecular Weight

138.214

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine

InChI

InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2

InChI Key

VNJHIPCVZNOPEN-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)CCC2=N

Synonyms

3(2H)-Indolizinimine,hexahydro-(9CI)

Origin of Product

United States

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